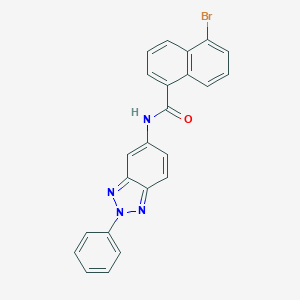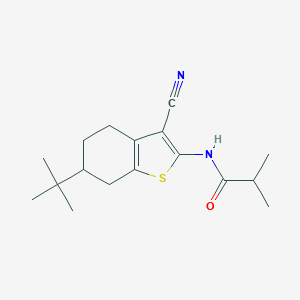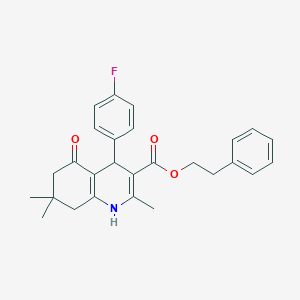
5-BROMO-N~1~-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-1-NAPHTHAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-N~1~-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-1-NAPHTHAMIDE is a complex organic compound that belongs to the class of benzotriazole derivatives. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications. The presence of the benzotriazole moiety imparts significant stability and reactivity to the compound, making it a subject of interest in chemical research.
Preparation Methods
The synthesis of 5-BROMO-N~1~-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-1-NAPHTHAMIDE typically involves multiple steps. One common synthetic route starts with the preparation of the benzotriazole derivative, followed by the introduction of the naphthalene moiety and the bromination process. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper salts. Industrial production methods may involve large-scale reactions in batch reactors, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
5-BROMO-N~1~-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-1-NAPHTHAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts to form new carbon-carbon bonds.
Scientific Research Applications
5-BROMO-N~1~-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-1-NAPHTHAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Mechanism of Action
The mechanism of action of 5-BROMO-N~1~-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-1-NAPHTHAMIDE involves its interaction with specific molecular targets. The benzotriazole moiety can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells. The compound’s ability to stabilize radicals and its electron-donating properties also contribute to its biological effects .
Comparison with Similar Compounds
5-BROMO-N~1~-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-1-NAPHTHAMIDE can be compared with other benzotriazole derivatives, such as:
1H-benzotriazole: A simpler compound with similar stability but less complex reactivity.
2-phenyl-2H-benzotriazole: Shares the benzotriazole core but lacks the naphthalene and bromine substituents, resulting in different chemical properties.
5-bromo-2-phenyl-2H-benzotriazole: Similar in structure but without the naphthalene moiety, leading to different applications and reactivity.
The uniqueness of this compound lies in its combination of the benzotriazole, naphthalene, and bromine groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C23H15BrN4O |
|---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
5-bromo-N-(2-phenylbenzotriazol-5-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C23H15BrN4O/c24-20-11-5-8-17-18(20)9-4-10-19(17)23(29)25-15-12-13-21-22(14-15)27-28(26-21)16-6-2-1-3-7-16/h1-14H,(H,25,29) |
InChI Key |
YUGLHKLTDNFRLM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CC5=C4C=CC=C5Br |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CC5=C4C=CC=C5Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-1-naphthamide](/img/structure/B333692.png)
![2-Phenylethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B333693.png)
![5-(4-bromophenyl)-3-chloro-N-(3-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B333696.png)
![2-(5-chlorothiophen-2-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B333697.png)
![3-(2-Methylphenyl)-2-[(2-methylphenyl)imino]-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B333698.png)

![N-(2,5-dichlorophenyl)-2-[[(5Z)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-4-phenyl-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B333702.png)
![5-(4-Bromophenyl)-3-chloro-2-(1-piperidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B333705.png)
![2-(3-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinoline-4-carboxamide](/img/structure/B333706.png)
![5-(2-Chloro-6-fluorobenzylidene)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B333707.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,5-dimethoxybenzamide](/img/structure/B333708.png)
![4-{4-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B333710.png)

![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B333715.png)
